molecular formula C13H11ClN2O6S B12732275 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester CAS No. 180905-82-2

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12732275
CAS No.: 180905-82-2
M. Wt: 358.75 g/mol
InChI Key: ODNJPFDRXSFWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound features a carboxylic acid group at the 2-position of the pyrrole ring, which is esterified with an ethyl group. Additionally, it has a sulfonyl group substituted with a 5-chloro-2-nitrophenyl moiety.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a 1,4-dicarbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, followed by hydrolysis.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride derivative, such as 5-chloro-2-nitrobenzenesulfonyl chloride, under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester include:

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester: This compound has a propyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    1H-Pyrrole-2-carboxylic acid, 1-((5-bromo-2-nitrophenyl)sulfonyl)-, ethyl ester: The presence of a bromo group instead of a chloro group can influence the compound’s chemical properties and biological activity.

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-aminophenyl)sulfonyl)-, ethyl ester: The amino group can participate in different types of chemical reactions compared to the nitro group, leading to different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

180905-82-2

Molecular Formula

C13H11ClN2O6S

Molecular Weight

358.75 g/mol

IUPAC Name

ethyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(14)5-6-10(12)16(18)19/h3-8H,2H2,1H3

InChI Key

ODNJPFDRXSFWLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.